1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-phenylurea
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Description
1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-phenylurea, also known as CDPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, biochemistry, and pharmacology. CDPTU is a heterocyclic compound that contains a urea moiety and a dioxothiolane ring.
Scientific Research Applications
Antimicrobial Activity
Research on compounds similar to 1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-phenylurea has shown notable antimicrobial properties. For example, derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol have been synthesized and screened for antibacterial activity, demonstrating the potential of such compounds in fighting bacterial infections (Naganagowda & Petsom, 2011).
Transformation During Water Treatment
Phenylurea herbicides, sharing structural similarities with the compound , undergo transformation during drinking water treatment, reacting with aqueous chlorine. This transformation is crucial for understanding the fate of such chemicals in water sources and their potential impacts on water quality (Chusaksri et al., 2012).
Anticancer Potential
Some derivatives of phenylurea have been identified as apoptosis inducers in cancer cell lines, suggesting the utility of these compounds as potential anticancer agents. The discovery of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer indicates the promising anticancer applications of phenylurea derivatives (Zhang et al., 2005).
Herbicide Activity and Environmental Impact
Phenylurea compounds, including chlorotoluron, are widely used as herbicides for controlling weeds. Studies on their accumulation and impact on crops, such as wheat, offer insights into the environmental consequences of these chemicals. The research also sheds light on the metabolic adaptation of plants to oxidative stress induced by such herbicides, highlighting the importance of understanding their ecological footprint (Song et al., 2010).
properties
IUPAC Name |
1-(4-chloro-1,1-dioxothiolan-3-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c12-9-6-18(16,17)7-10(9)14-11(15)13-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOATTIPRJSJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-phenylurea |
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